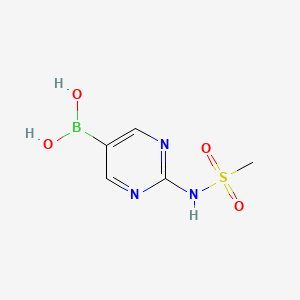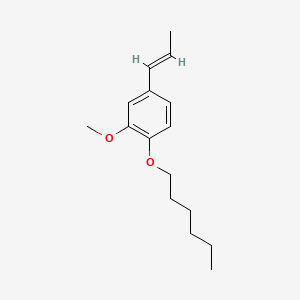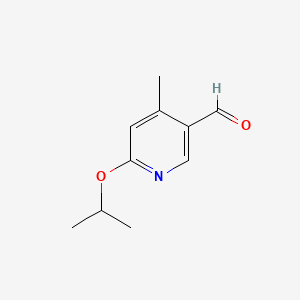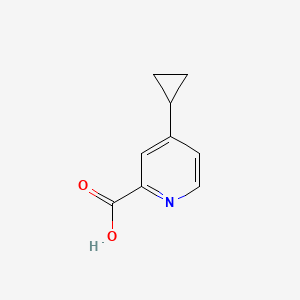
Ethyl (4-(3-oxomorpholino)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-(3-oxomorpholino)phenyl)carbamate, also known as EOAM, is an organic compound . It is commonly used as an intermediate for narcotic and analgesic drugs . It has analgesic effects and is widely used in the fields of medicine and drug development .
Synthesis Analysis
The synthesis of this compound is generally carried out by chemical synthetic methods . Specific preparation steps may involve corresponding chemical reactions and reaction conditions, which need to be carried out under appropriate experimental conditions .Molecular Structure Analysis
The molecular formula of this compound is C13H16N2O4 . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis
Carbamates, including this compound, are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It is soluble in organic solvents but insoluble in water . The predicted boiling point is 461.5±40.0 °C, and the predicted density is 1.287±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Ethyl (4-(3-oxomorpholino)phenyl)carbamate and related compounds are synthesized and characterized to understand their molecular structure and properties. For instance, studies have explored the synthesis of related compounds like ethyl N-[2-(hydroxyacetyl)phenyl]carbamate, revealing insights into molecular geometries and crystal packing (Garden et al., 2007).
Potential in Cancer Research
- Research has indicated the potential application of similar compounds in cancer research. For example, studies on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate suggest that its isomers are active in biological systems, highlighting their potential in antimitotic research (Temple & Rener, 1992).
Building Blocks for Bioactive Compounds
- This compound and derivatives serve as building blocks for synthesizing bioactive compounds. An example is the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, which are key for creating pharmaceuticals (Trstenjak et al., 2013).
Analysis and Detection Techniques
- Advanced analytical techniques are developed for the detection of ethyl carbamate compounds. For instance, surface-enhanced Raman scattering has been used for the quantitative detection of ethyl carbamate in alcoholic beverages, demonstrating the importance of these compounds in food and environmental toxicology (Yang et al., 2013).
Photodegradation Studies
- This compound and its derivatives have been studied for their photodegradation properties. This research contributes to understanding the stability and breakdown of these compounds under different environmental conditions (Beachell & Chang, 1972).
Toxicity and Safety Studies
- Investigations into the toxicity and safety profiles of related carbamate compounds are crucial. This includes evaluating the cytological effects of pesticides like N-methyl-1-naphthyl carbamate, which has implications for environmental and health safety (Amer, 1965).
Wirkmechanismus
Target of Action
It is known that this compound is used as an intermediate for narcotic and analgesic drugs . Therefore, it can be inferred that its targets could be related to pain perception and management in the nervous system.
Mode of Action
It is known that the compound is an intermediate in the synthesis of certain narcotic and analgesic drugs . These drugs typically work by binding to specific receptors in the nervous system, altering the perception of pain.
Biochemical Pathways
Given its role as an intermediate in the synthesis of narcotic and analgesic drugs , it is likely involved in pathways related to pain perception and management.
Pharmacokinetics
It is known that the compound is soluble in organic solvents and insoluble in water . This suggests that it may be absorbed and distributed in the body via lipid-rich tissues and may require specific transport mechanisms for optimal bioavailability.
Result of Action
Given its role as an intermediate in the synthesis of narcotic and analgesic drugs , it can be inferred that its action results in altered pain perception at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl (4-(3-oxomorpholino)phenyl)carbamate. For instance, the compound is known to be soluble in organic solvents and insoluble in water , suggesting that its action and stability may be influenced by the lipid content of the environment. Additionally, it is recommended to avoid contact with strong oxidants to prevent possible dangerous reactions , indicating that oxidative conditions could potentially affect its stability and efficacy.
Safety and Hazards
The use and handling of Ethyl (4-(3-oxomorpholino)phenyl)carbamate require precautions. It may be harmful to the skin, eyes, and respiratory system . Appropriate protective measures, such as wearing gloves, safety glasses, and respirators, should be taken . Contact with strong oxidants should be avoided to prevent possible dangerous reactions .
Eigenschaften
IUPAC Name |
ethyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-13(17)14-10-3-5-11(6-4-10)15-7-8-18-9-12(15)16/h3-6H,2,7-9H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRDMWLECDTUSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCOCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)







![tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B577929.png)


